

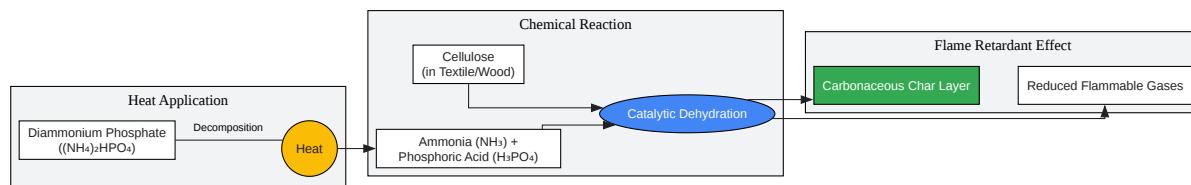
Application Notes and Protocols: Flame Proofing Textiles and Wood with Diammonium Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diamine phosphate*

Cat. No.: *B2934670*


[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diammonium phosphate (DAP) is an effective and widely utilized flame retardant for cellulosic materials such as textiles and wood.^[1] Its mechanism of action involves altering the thermal decomposition process of cellulose to promote the formation of a protective char layer, thereby reducing the release of flammable volatile compounds.^[1] These application notes provide detailed methodologies for the treatment of textiles and wood with diammonium phosphate to impart flame retardant properties, along with protocols for evaluating their efficacy.

Mechanism of Action

Upon exposure to heat, diammonium phosphate decomposes into ammonia and phosphoric acid.^[1] The phosphoric acid acts as a catalyst, promoting the dehydration of cellulose and facilitating the formation of a stable carbonaceous char.^[1] This char layer insulates the material from the heat source, slows down the rate of pyrolysis, and diminishes the release of flammable gases, thus inhibiting combustion.^[1]

[Click to download full resolution via product page](#)

Caption: Mechanism of diammonium phosphate as a flame retardant on cellulosic materials.

Experimental Protocols

The following protocols detail the application of diammonium phosphate to textiles and wood for flame retardancy.

This protocol describes a standard method for treating cotton fabric with an aqueous solution of diammonium phosphate.

Materials:

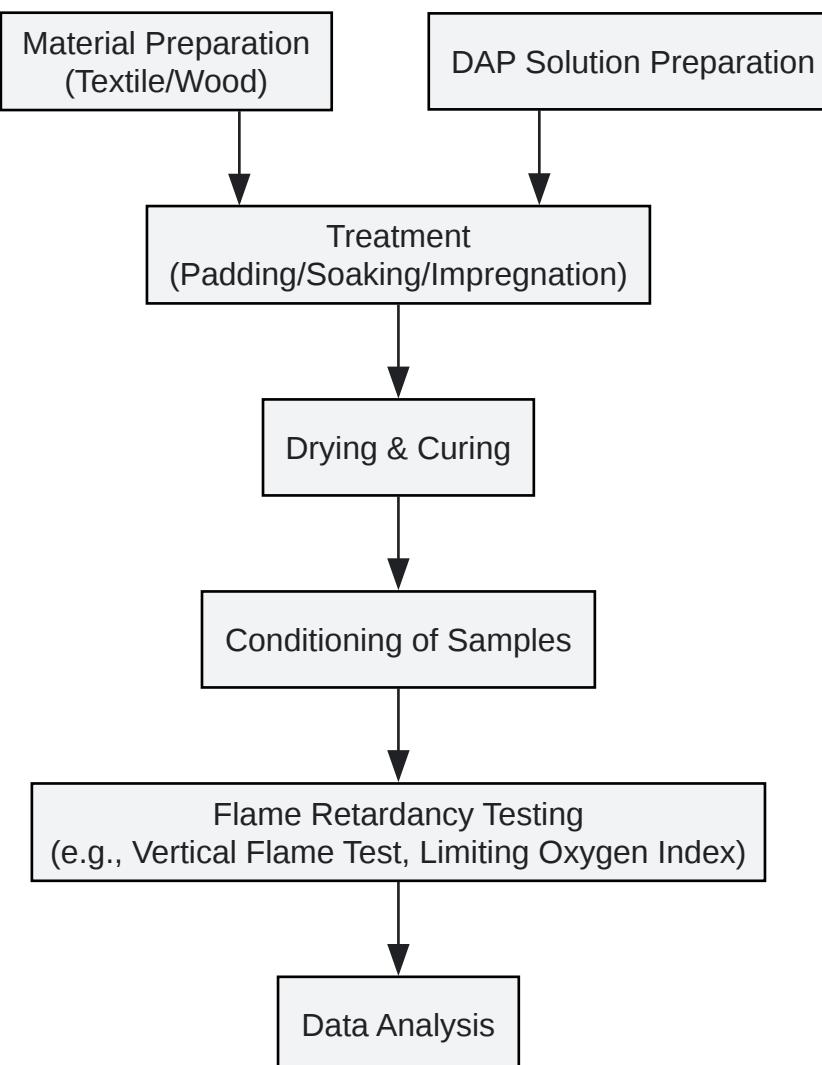
- 100% Cotton fabric
- Diammonium phosphate (DAP)
- Deionized water
- Beakers and magnetic stirrer
- Padding machine or rollers
- Drying oven
- Curing oven

Procedure:

- Fabric Preparation: Scour and bleach the cotton fabric to remove impurities and ensure it is absorbent. The fabric should have a neutral or slightly acidic pH.[1]
- Solution Preparation: Prepare a 10-20% (w/v) aqueous solution of diammonium phosphate in deionized water. Stir the solution until the DAP is completely dissolved.
- Application (Padding): Pass the prepared fabric through the DAP solution. Subsequently, run the saturated fabric through a padding machine or rollers to ensure uniform distribution of the solution and achieve a specific wet pick-up percentage.[1]
- Drying: Dry the treated fabric in an oven at 80-100°C to remove excess water.
- Curing: Cure the dried fabric in an oven at a higher temperature, typically 120-150°C, for several minutes. This step helps to fix the flame retardant to the fabric.
- Post-treatment: The cured fabric may be rinsed with water to remove any unreacted chemicals from the surface.[1]

This protocol outlines a method for treating wood samples with diammonium phosphate to enhance their fire resistance.

Materials:


- Wood samples (e.g., veneers or small blocks)
- Diammonium phosphate (DAP)
- Deionized water
- Treatment vessel (e.g., beaker, tank)
- Vacuum-pressure impregnation chamber (optional, for enhanced penetration)
- Drying oven

Procedure:

- Sample Preparation: Cut wood samples to the desired dimensions and determine their initial weight.
- Solution Preparation: Prepare a 10-25% (w/v) aqueous solution of diammonium phosphate in deionized water.[2]
- Application:
 - Soaking: Immerse the wood samples in the DAP solution for an extended period (e.g., 24 hours) to allow for absorption.[1]
 - Vacuum-Pressure Impregnation (for deeper penetration): Place the wood samples in a chamber and apply a vacuum to remove air from the wood's cellular structure. Then, introduce the DAP solution into the chamber under pressure to force the solution into the wood.[1]
- Drying: After treatment, remove the wood samples from the solution and wipe off any excess liquid. Dry the samples in an oven at a controlled temperature (e.g., 60-100°C) until they reach a desired final moisture content.[1]

Experimental Workflow for Evaluation

The following diagram illustrates a typical workflow for treating and evaluating the flame retardancy of cellulosic materials.

[Click to download full resolution via product page](#)

Caption: General workflow for flame retardant treatment and testing.

Data Presentation: Performance of Diammonium Phosphate

The effectiveness of diammonium phosphate as a flame retardant can be quantified through various standard tests. The tables below summarize typical performance data.

Table 1: Flame Retardancy of DAP-Treated Cotton Fabric

Test Method	Parameter	Untreated Cotton	15% DAP Treated Cotton
Vertical Flame Test (ASTM D6413)	Afterflame Time (s)	> 60	0 - 2
Afterglow Time (s)	> 180	< 10	
Char Length (mm)	Complete Burn	50 - 80	
Limiting Oxygen Index (LOI) (ASTM D2863)	LOI (%)	18 - 20	28 - 32

Table 2: Flame Retardancy of DAP-Treated Wood

Test Method	Parameter	Untreated Wood (Pine)	20% DAP Treated Wood (Pine)
Cone Calorimeter (ASTM E1354)	Time to Ignition (s)	25 - 35	45 - 60
Peak Heat Release Rate (kW/m ²)	250 - 300	100 - 150	
Total Heat Release (MJ/m ²)	80 - 100	40 - 60	
Fire-Tube Test (ASTM E69)	Weight Loss (%)	80 - 95	15 - 25[3]

Key Experimental Protocols for Efficacy Testing

Detailed methodologies for key experiments are crucial for reproducible results.

This test evaluates the flame resistance of vertically oriented textiles.[4]

Apparatus:

- Vertical flame test chamber

- Specimen holder
- Burner (methane gas)
- Timer

Procedure:

- Sample Preparation: Cut fabric specimens to the specified dimensions (e.g., 70 mm x 300 mm).
- Conditioning: Condition the specimens in a controlled atmosphere (e.g., $21 \pm 1^\circ\text{C}$ and $65 \pm 2\%$ relative humidity) for at least 24 hours.
- Test Execution: a. Mount a specimen in the holder and place it in the test chamber. b. Apply a standardized flame to the bottom edge of the specimen for 12 seconds.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) c. After 12 seconds, remove the flame and record the afterflame time (the time the material continues to flame). d. Record the afterglow time (the time the material continues to glow after the flame is extinguished). e. After all flaming and glowing have ceased, measure the char length by attaching a specified weight to the bottom of the specimen and measuring the length of the tear.

This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support flaming combustion of a material.

Apparatus:

- LOI apparatus (a heat-resistant glass column containing a specimen holder)
- Oxygen and Nitrogen gas supplies with flow meters
- Ignition source

Procedure:

- Sample Preparation: Prepare specimens of a specified size.

- Test Execution: a. Place the specimen vertically in the holder inside the glass column. b. Introduce a mixture of oxygen and nitrogen into the column at a known flow rate and oxygen concentration. c. Ignite the top edge of the specimen with the ignition source. d. Observe the burning behavior. If the specimen burns for a specified time or length, the oxygen concentration is too high. If it extinguishes before this, the oxygen concentration is too low. e. Adjust the oxygen concentration and repeat the test with new specimens until the minimum oxygen concentration that supports combustion is determined. This value is the Limiting Oxygen Index.

This test measures the heat release rate and other flammability characteristics of materials exposed to a controlled level of radiant heat.[\[9\]](#)

Apparatus:

- Cone calorimeter (includes a conical radiant heater, specimen holder, load cell, and gas analysis equipment)

Procedure:

- Sample Preparation: Prepare wood specimens of a standard size (e.g., 100 mm x 100 mm) and wrap the sides and bottom in aluminum foil.
- Test Execution: a. Place the specimen on the load cell below the conical heater. b. Expose the specimen to a predetermined heat flux (e.g., 50 kW/m²).[\[9\]](#) c. A spark igniter is positioned above the specimen to ignite any flammable vapors produced. d. During the test, continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust flow rate. e. From these measurements, calculate the time to ignition, heat release rate, total heat released, and mass loss rate.[\[9\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. EP2714846A2 - Fire retardant composition and method for treating wood - Google Patents [patents.google.com]
- 3. In Situ Thermal Condensation of Glucose-Diammonium Phosphate Inwood for Fire and Fungal Decay Protection | Wood and Fiber Science [wfs.swst.org]
- 4. testextile.com [testextile.com]
- 5. chiuvention.com [chiuvention.com]
- 6. levitex.com [levitex.com]
- 7. How To Test Flame Retardant Properties In Fabrics? - Jiangsu Textile Research Institute Inc. [cjti.com]
- 8. Flame Retardant Fabrics: What Are the Test Methods for Flame Retardant Properties... [haidatestequipment.com]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Flame Proofing Textiles and Wood with Diammonium Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2934670#methods-for-flame-proofing-textiles-and-wood-with-diammonium-phosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com